molecular formula C16H22ClFN2O2S2 B2926080 3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034572-58-0

3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2926080
CAS No.: 2034572-58-0
M. Wt: 392.93
InChI Key: KMYIICKNSVAFBO-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted at the 3- and 4-positions with chlorine and fluorine, respectively. The sulfonamide nitrogen is linked to a piperidin-4-ylmethyl group, which is further substituted with a tetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O2S2/c17-15-9-14(1-2-16(15)18)24(21,22)19-10-12-3-6-20(7-4-12)13-5-8-23-11-13/h1-2,9,12-13,19H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYIICKNSVAFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the reaction of piperidine derivatives with sulfonamide precursors. A typical synthetic pathway includes:

  • Formation of Piperidine Derivative : The piperidine ring is synthesized through standard cyclization methods.
  • Coupling Reaction : The piperidine derivative is then coupled with a sulfonamide moiety, often utilizing palladium-catalyzed reactions to enhance yield and selectivity.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer activity . For instance, related sulfonamide derivatives have shown potent inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and hypopharyngeal tumors (FaDu) .

Table 1: Inhibitory Concentration (IC50) Values of Related Compounds

Compound NameIC50 (μM) in MDA-MB-231IC50 (μM) in FaDu
Compound A0.1260.87
Compound B0.151.75
3-chloro...TBDTBD

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and metastasis. For example, some studies have highlighted the role of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation, as potential targets .

Selectivity and Safety

One of the notable features of these compounds is their selectivity towards cancer cells over normal cells, providing a therapeutic window that minimizes side effects. For instance, certain derivatives demonstrated a 20-fold greater effect on cancer cells compared to non-cancerous cells , indicating a promising safety profile .

Study 1: Efficacy in Animal Models

A pharmacodynamic study using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with related sulfonamide compounds significantly inhibited tumor growth compared to control groups. The study reported a reduction in metastatic nodules following prolonged administration, suggesting effective systemic delivery and action .

Study 2: Mechanistic Insights

In vitro assays revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways. For example, an increase in caspase 9 levels was observed, indicating the activation of intrinsic apoptotic pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
3-Chloro-4-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (Target) C15H19ClFN2O2S2* ~404.9 Chloro, fluoro, tetrahydrothiophen-3-yl-piperidinylmethyl N/A
3-Chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide C18H21ClFNO3S2 417.9 Chloro, fluoro, cyclopentylmethyl-thiophen-2-yl with hydroxyethyl
3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide C19H17ClFN3O4S 437.9 Chloro, fluoro, ethyl-pyridazinyl with methoxyphenyl
2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(ureidopyrimidinyl)benzene sulfonamide Not explicitly provided N/A Chloro, fluoro, piperidinyl with fluorobenzoyl and ureidopyrimidine
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide Not explicitly provided N/A Chloro, fluoro, tetrahydropyrimidine-carboxamide with difluorobenzyl

*Estimated based on structural analysis.

Key Observations:

Core Structure : All compounds share a chloro-fluoro-benzenesulfonamide core, but substitutions on the sulfonamide nitrogen vary significantly.

Heterocyclic Moieties: The target compound incorporates a tetrahydrothiophen-3-yl-piperidinylmethyl group, which combines sulfur and nitrogen heterocycles. This may enhance lipophilicity and metabolic stability compared to simpler piperidine derivatives . The analog in replaces the piperidine-tetrahydrothiophene system with a pyridazinyl-ethyl group and methoxyphenyl, introducing hydrogen-bonding capabilities via the pyridazinone ring.

The ureidopyrimidine group in and tetrahydropyrimidine-carboxamide in are bulkier, likely influencing target selectivity (e.g., kinase inhibition or herbicidal activity).

Physicochemical Comparison:
Property Target Compound
Molecular Weight ~404.9 417.9 437.9
Predicted LogP* ~2.5 (moderate) ~2.1 (polar OH) ~1.8 (pyridazinyl)
Solubility Likely low Moderate (OH) Moderate (polar O)

*Estimated using fragment-based methods.

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